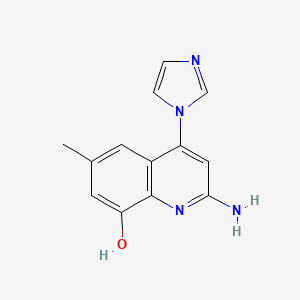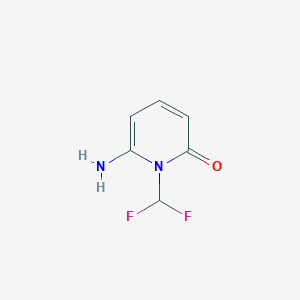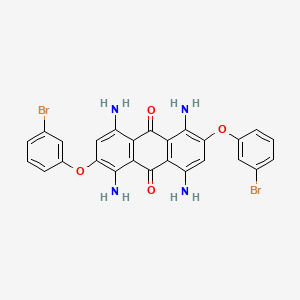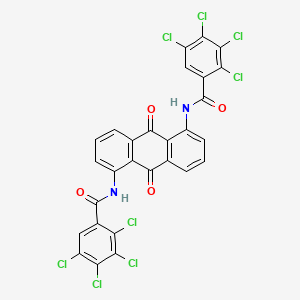
1,4-Diamino-2-(2-(2-oxopyrrolidin-1-yl)ethoxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diamino-2-(2-(2-oxopyrrolidin-1-yl)ethoxy)anthracene-9,10-dione is a complex organic compound that features an anthracene core substituted with amino groups and a pyrrolidinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2-(2-(2-oxopyrrolidin-1-yl)ethoxy)anthracene-9,10-dione typically involves multiple steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of Amino Groups: The amino groups can be introduced via nitration followed by reduction.
Attachment of the Pyrrolidinone Moiety: The pyrrolidinone moiety can be attached through a nucleophilic substitution reaction involving 2-(2-oxopyrrolidin-1-yl)ethanol and a suitable leaving group on the anthracene core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diamino-2-(2-(2-oxopyrrolidin-1-yl)ethoxy)anthracene-9,10-dione can undergo various types of chemical reactions:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to a hydroxyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Diamino-2-(2-(2-oxopyrrolidin-1-yl)ethoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to its anthracene core.
Medicine: Investigated for its potential anticancer properties.
Industry: Used in the development of organic semiconductors and photovoltaic materials.
Wirkmechanismus
The mechanism of action of 1,4-Diamino-2-(2-(2-oxopyrrolidin-1-yl)ethoxy)anthracene-9,10-dione depends on its application:
Anticancer Properties: It may intercalate into DNA, disrupting replication and transcription processes.
Fluorescent Probe: The anthracene core can absorb light and re-emit it at a different wavelength, making it useful for imaging applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diaminoanthraquinone: Similar structure but lacks the pyrrolidinone moiety.
2-(2-Oxopyrrolidin-1-yl)ethanol: Contains the pyrrolidinone moiety but lacks the anthracene core.
Uniqueness
1,4-Diamino-2-(2-(2-oxopyrrolidin-1-yl)ethoxy)anthracene-9,10-dione is unique due to the combination of the anthracene core, amino groups, and pyrrolidinone moiety, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
65161-38-8 |
|---|---|
Molekularformel |
C20H19N3O4 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
1,4-diamino-2-[2-(2-oxopyrrolidin-1-yl)ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C20H19N3O4/c21-13-10-14(27-9-8-23-7-3-6-15(23)24)18(22)17-16(13)19(25)11-4-1-2-5-12(11)20(17)26/h1-2,4-5,10H,3,6-9,21-22H2 |
InChI-Schlüssel |
CEWYVWXIMTZLKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)CCOC2=C(C3=C(C(=C2)N)C(=O)C4=CC=CC=C4C3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione](/img/structure/B13125626.png)
![2-Methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13125635.png)



![1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene](/img/structure/B13125676.png)
![1-[3-(Diphenylamino)prop-1-yn-1-yl]cyclohexan-1-ol](/img/structure/B13125691.png)
![(3aR,8aS)-5-Ethoxy-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B13125697.png)


